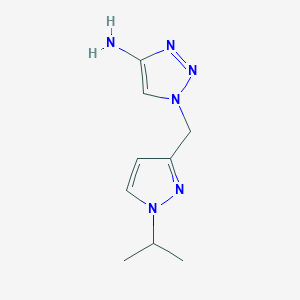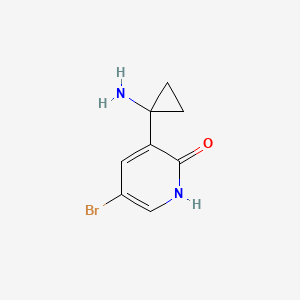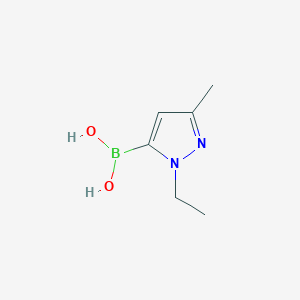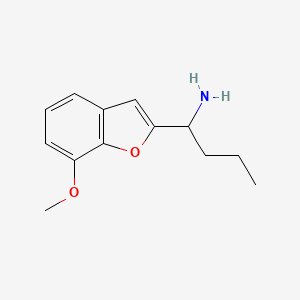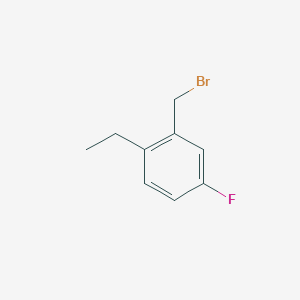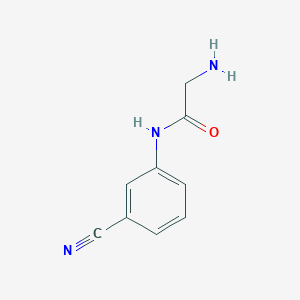
2-amino-N-(3-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H9N3O It is a derivative of acetamide, featuring an amino group and a cyano group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-cyanophenyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl amines with alkyl cyanoacetates. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, solvent-free methods and fusion techniques are employed to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
2-amino-N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted acetamides, amines, and heterocyclic compounds. These products are of interest for their potential biological and chemical activities .
科学的研究の応用
2-amino-N-(3-cyanophenyl)acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-amino-N-(3-cyanophenyl)acetamide and its derivatives involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
類似化合物との比較
Similar Compounds
Similar compounds to 2-amino-N-(3-cyanophenyl)acetamide include:
- N-(4-amino-2-cyanophenyl)acetamide
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
特性
分子式 |
C9H9N3O |
|---|---|
分子量 |
175.19 g/mol |
IUPAC名 |
2-amino-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C9H9N3O/c10-5-7-2-1-3-8(4-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13) |
InChIキー |
NGPKYKWYQDVVGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13561188.png)
![1-[4-(2,3-Dimethylpiperidin-1-yl)butyl]cyclobutane-1-carbonitrile](/img/structure/B13561202.png)

![3,3-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B13561218.png)
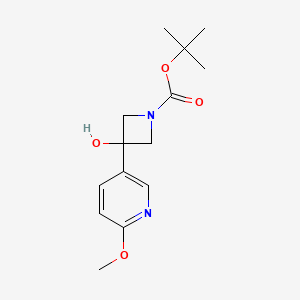
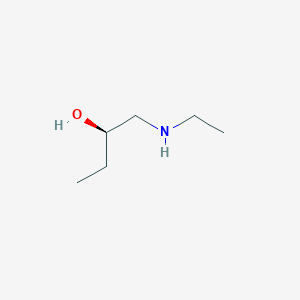
![N-[3-(aminomethyl)cyclobutyl]ethane-1-sulfonamide hydrochloride](/img/structure/B13561237.png)
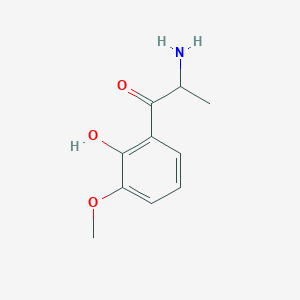
![N-[3-Cyano-6-(4-fluoro-2-hydroxyphenyl)-4-(3-piperazin-1-ylphenyl)pyridin-2-yl]furan-2-carboxamide](/img/structure/B13561244.png)
